molecular formula C23H20N2O2 B10879740 3-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one

3-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B10879740
M. Wt: 356.4 g/mol
InChI Key: HYHKRRCIDRBDSU-UHFFFAOYSA-N
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Description

3-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with 2,4-dimethylphenyl and 4-methoxyphenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2,4-dimethylphenyl and 4-methoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the presence of a suitable leaving group and a strong nucleophile.

    Final Cyclization: The final step involves the cyclization of the substituted intermediates to form the desired quinazolinone compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient reaction conditions, cost-effective reagents, and robust purification techniques to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone form.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinazolinone compounds.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives with potential biological activities.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s unique structure makes it a promising candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may find applications in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It can inhibit key enzymes involved in various biological processes, leading to therapeutic effects.

    Modulation of Receptors: The compound may interact with specific receptors, altering their activity and influencing cellular signaling pathways.

    Induction of Apoptosis: It may induce programmed cell death (apoptosis) in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-DIMETHYLPHENYL)-2-PHENYL-4(3H)-QUINAZOLINONE: Lacks the methoxy group, which may affect its biological activity.

    3-(2,4-DIMETHYLPHENYL)-2-(4-HYDROXYPHENYL)-4(3H)-QUINAZOLINONE: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical reactivity and biological properties.

    3-(2,4-DIMETHYLPHENYL)-2-(4-CHLOROPHENYL)-4(3H)-QUINAZOLINONE: Substituted with a chlorine atom, which may influence its pharmacokinetic and pharmacodynamic properties.

Uniqueness

The presence of both 2,4-dimethylphenyl and 4-methoxyphenyl groups in 3-(2,4-DIMETHYLPHENYL)-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE contributes to its unique chemical and biological properties. These substitutions may enhance its stability, solubility, and bioactivity compared to similar compounds.

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C23H20N2O2/c1-15-8-13-21(16(2)14-15)25-22(17-9-11-18(27-3)12-10-17)24-20-7-5-4-6-19(20)23(25)26/h4-14H,1-3H3

InChI Key

HYHKRRCIDRBDSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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